molecular formula C11H13NO6 B8114233 Propargyl-PEG2-CH2CO2-NHS ester

Propargyl-PEG2-CH2CO2-NHS ester

Cat. No.: B8114233
M. Wt: 255.22 g/mol
InChI Key: MWWQABAVPFCWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG2-CH2CO2-NHS ester is a functionalized polyethylene glycol (PEG) derivative used as a linker molecule in bioconjugation. This compound features a propargyl group, a PEG spacer, and an NHS ester, making it highly versatile for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG2-CH2CO2-NHS ester typically involves the nucleophilic substitution of the hydroxyl group in propargyl alcohols. This method is efficient and versatile, allowing for further implementation in synthetic schemes via alkyne functionality . The reaction conditions often involve the use of copper catalysts in Click Chemistry, where the propargyl group reacts with azide-bearing compounds to form stable triazole linkages .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for bioconjugation applications .

Chemical Reactions Analysis

Scientific Research Applications

Propargyl-PEG2-CH2CO2-NHS ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Comparison with Similar Compounds

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(2-prop-2-ynoxyethoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c1-2-5-16-6-7-17-8-11(15)18-12-9(13)3-4-10(12)14/h1H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWQABAVPFCWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.